N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-12-9-14(3)18(10-13(12)2)27(24,25)20-15-5-6-16(19)17(11-15)21-7-4-8-26(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZPJLJBUNPUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the sulfonamide class of organic compounds, characterized by the presence of a sulfonamide group attached to a phenyl ring. The specific structure includes a 4-chloro substitution and a 1,1-dioxidoisothiazolidin-2-yl moiety. The molecular formula is , with a molecular weight of approximately 366.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.84 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily stems from its ability to inhibit bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism leads to the inhibition of bacterial cell division and ultimately results in cell death.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. Its structure allows it to interact effectively with bacterial enzymes involved in folate synthesis.
Case Study Findings:
- Inhibition of Bacterial Growth: In vitro studies have shown that this compound demonstrates micromolar inhibitory activity against several pathogenic bacteria.
- Comparison with Other Sulfonamides: Comparative studies with traditional sulfonamides indicate enhanced potency due to structural modifications that improve binding affinity to target enzymes.
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound is effective against bacteria, it exhibits low toxicity towards human cell lines. This selective toxicity is advantageous for therapeutic applications.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of the compound:
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Substituent Effects
Pharmacological and Physicochemical Properties
- Metabolic Stability : The isothiazolidine dioxide’s sulfone group in the target compound likely reduces oxidative metabolism compared to thione-containing analogs (e.g., triazole-thiones ).
- Solubility : Trimethyl groups may lower aqueous solubility relative to fluorinated derivatives (e.g., [I-26] ), but the sulfonamide core balances this with polarity.
- Target Affinity : Pyrazolo-pyrimidine derivatives exhibit higher kinase inhibition due to planar heterocycles, whereas the target’s isothiazolidine dioxide may favor protease targets via hydrogen bonding.
Q & A
Q. What are the key synthetic steps for preparing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide?
The synthesis typically involves:
- Step 1: Functionalization of the phenyl ring with the chloro and isothiazolidinone-dioxide groups via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the sulfonamide moiety by reacting the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent selection (e.g., DMF or dichloromethane), temperature control (0–60°C), and reaction time (6–24 hours) .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy: 1H and 13C NMR confirm connectivity of the sulfonamide, isothiazolidinone-dioxide, and substituted phenyl groups. Key signals include sulfone S=O (~3.3 ppm in 1H, 40–45 ppm in 13C) and aromatic protons (6.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]+) and fragments, such as cleavage at the sulfonamide bond .
- X-ray Crystallography: Resolves spatial arrangement of substituents, particularly steric interactions between trimethylbenzenesulfonamide and the chloro-isothiazolidinone group .
Q. What is the proposed mechanism of antimicrobial activity for this compound?
Like other sulfonamides, it likely inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folic acid biosynthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively binding to DHPS and disrupting folate-dependent pathways . The chloro and isothiazolidinone-dioxide groups may enhance target affinity or membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency, while dichloromethane reduces side reactions .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time by 30–50% .
- Temperature Gradients: Gradual heating (25°C → 60°C) minimizes decomposition of thermally sensitive intermediates .
- Design of Experiments (DoE): Statistical models (e.g., factorial design) identify interactions between variables (pH, solvent ratio) to maximize yield .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variations: Impurities >5% (e.g., unreacted sulfonyl chloride) can skew bioassay results. Validate purity via HPLC before testing .
- Assay Conditions: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (folate-rich vs. minimal) affect MIC values. Standardize protocols using CLSI guidelines .
- Structural Isomerism: Undetected regioisomers (e.g., chloro group at position 4 vs. 5) may have divergent activities. Confirm regiochemistry via NOESY NMR .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Modulation: Replace the 2,4,5-trimethyl group on the benzenesulfonamide with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on DHPS binding .
- Isothiazolidinone-Dioxide Modifications: Introduce substituents on the isothiazolidinone ring (e.g., methyl, fluoro) to evaluate resistance to enzymatic degradation .
- Pharmacokinetic Profiling: Measure logP (e.g., via shake-flask method) to correlate lipophilicity with cellular uptake and toxicity .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Molecular Docking: Use AutoDock Vina to predict binding poses within the DHPS active site. Focus on hydrogen bonds between sulfonamide NH and Thr62/Asn27 residues .
- QSAR Models: Train models on IC50 data from analogs to identify critical descriptors (e.g., polar surface area, H-bond donors) .
- MD Simulations: Simulate compound stability in bacterial membranes (e.g., E. coli lipid bilayers) to optimize translocation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
